molecular formula C10H9FO2 B3068449 (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid CAS No. 515179-19-8

(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid

Cat. No. B3068449
M. Wt: 180.17 g/mol
InChI Key: QJJWMUZHTDQZDW-BDAKNGLRSA-N
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Description

(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid , also known by its chemical formula C<sub>10</sub>H<sub>9</sub>FO<sub>2</sub> , is a chiral cyclopropane derivative. It features a cyclopropane ring attached to a carboxylic acid group and a fluorophenyl substituent. The compound’s stereochemistry is specified by the (1S,2S) configuration.



Molecular Structure Analysis

The molecular structure of (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid consists of:



  • A three-membered cyclopropane ring.

  • A carboxylic acid functional group.

  • A fluorophenyl substituent attached to one of the cyclopropane carbons.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as:



  • Hydrolysis of the carboxylic acid group.

  • Nucleophilic substitution at the fluorophenyl position.

  • Ring-opening reactions of the cyclopropane ring.



Physical And Chemical Properties Analysis


  • Melting Point : The melting point of this compound is documented in the literature.

  • Solubility : Solubility in different solvents (e.g., water, organic solvents) impacts its practical applications.

  • Stability : Stability under various conditions (light, temperature, pH) is crucial for storage and handling.


Scientific Research Applications

Ethylene Biosynthesis and Affinity Purification Techniques

The compound (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid, while not directly studied, is closely related to 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, which has been synthesized for use in ethylene biosynthesis research. This research aims to understand the precursor to the plant growth hormone ethylene. The synthesized compound is utilized in affinity purification techniques and for generating antibodies (Pirrung, Dunlap, & Trinks, 1989).

Alzheimer's Disease Research

Another related compound, CHF5074, a γ-secretase modulator, has been evaluated for its effects on brain β-amyloid pathology and spatial memory in transgenic mice expressing mutations of human amyloid precursor protein. This research is significant for understanding and potentially treating Alzheimer's disease (Imbimbo et al., 2009).

Bioactivity in Agriculture and Medicine

N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, related to the compound , have been synthesized and found to exhibit excellent herbicidal and fungicidal activity. This research is particularly relevant for agricultural applications (Tian, Song, Wang, & Liu, 2009).

Antimicrobial Activity

Incorporating cyclopropane and fluorophenyls into the structures of compounds has shown potential in generating antimicrobial activity. This research contributes to the development of new antimicrobial agents (Issayeva et al., 2019).

Chemical Synthesis and Structural Analysis

Studies on the synthesis and structural analysis of fluorophenyl and cyclopropanecarboxylic acid derivatives provide valuable insights into their chemical properties and potential applications in various scientific fields (Zhou et al., 2021).

Safety And Hazards


  • Toxicity : Assessments of acute and chronic toxicity are essential.

  • Handling Precautions : Proper handling procedures, protective equipment, and disposal guidelines should be followed.

  • Environmental Impact : Consider its impact on the environment during production and use.


Future Directions

Research avenues include:



  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Explore modifications to enhance properties.

  • Synthetic Routes : Optimize existing synthetic methods.


Please note that the above analysis is based on available literature, and further research may provide additional insights. For detailed references, consult relevant papers and databases123.


properties

IUPAC Name

(1S,2S)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJWMUZHTDQZDW-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 2
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 3
Reactant of Route 3
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 4
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 5
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 6
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid

Citations

For This Compound
1
Citations
MX Wang, GQ Feng - New Journal of Chemistry, 2002 - pubs.rsc.org
Rhodococcus sp. AJ270, a powerful and versatile nitrile hydratase/amidase containing microbial whole-cell system, catalyzed the enantioselective hydrolysis of both racemic trans- and …
Number of citations: 46 pubs.rsc.org

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